molecular formula C8H13NO2 B13822784 3-Quinuclidinone, 6-(hydroxymethyl)- CAS No. 34291-62-8

3-Quinuclidinone, 6-(hydroxymethyl)-

Cat. No.: B13822784
CAS No.: 34291-62-8
M. Wt: 155.19 g/mol
InChI Key: SXWPWSXEZZYEMP-UHFFFAOYSA-N
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Description

3-Quinuclidinone, 6-(hydroxymethyl)- is a bicyclic organic compound with the chemical formula C8H13NO2 It is a derivative of quinuclidinone, featuring a hydroxymethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidinone, 6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the reduction of 3-quinuclidinone using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method includes the use of NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra, which efficiently converts 3-quinuclidinone to its hydroxymethyl derivative .

Industrial Production Methods

Industrial production of 3-Quinuclidinone, 6-(hydroxymethyl)- often involves large-scale synthesis under solvent-free conditions. This method is advantageous as it reduces the environmental impact and improves the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinone, 6-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinuclidinone derivatives.

    Reduction: Reduction reactions typically yield quinuclidinol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxymethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinuclidinone and quinuclidinol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    3-Quinuclidinol: A closely related compound with a hydroxyl group instead of a hydroxymethyl group.

    Quinuclidine: The parent compound, lacking the hydroxymethyl group.

    3-Quinuclidinone: The ketone form of the compound without the hydroxymethyl group.

Uniqueness

3-Quinuclidinone, 6-(hydroxymethyl)- is unique due to its additional hydroxymethyl group, which provides increased reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .

Properties

CAS No.

34291-62-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C8H13NO2/c10-5-7-3-6-1-2-9(7)4-8(6)11/h6-7,10H,1-5H2

InChI Key

SXWPWSXEZZYEMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(=O)C1CC2CO

Origin of Product

United States

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